ethyl 4-(2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 4-(2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a thieno[3,2-d]pyrimidin-4-one derivative characterized by a fused thiophene-pyrimidine core. The compound features a 4-methylphenyl substituent at the 7-position of the thienopyrimidine ring and a sulfanyl acetamido-benzoate ester side chain. The ethyl benzoate moiety enhances lipophilicity, which may improve membrane permeability and pharmacokinetic properties .
Properties
IUPAC Name |
ethyl 4-[[2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-4-32-24(31)17-9-11-18(12-10-17)26-20(29)14-34-25-27-21-19(16-7-5-15(2)6-8-16)13-33-22(21)23(30)28(25)3/h5-13H,4,14H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQIAUNXOHKXLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate involves multiple steps. One common method starts with the preparation of thieno[3,2-d]pyrimidine derivatives. This can be achieved by heating thiophene-2-carboxamides in formic acid to obtain thieno[3,2-d]pyrimidin-4-ones
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or desiccants such as calcium chloride .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, such as carbonyl groups, to alcohols.
Substitution: This reaction involves replacing one functional group with another, which is essential for modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 4-(2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
3-Methyl-7-Phenylthieno[2,3-b]Pyridin-4(7H)-one Derivatives
Compounds such as 3-(3-methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridin-2-yl)-3-oxopropyl 4-chlorobenzoate (compound 9 in ) share structural similarities with the target molecule. Both possess a thieno-fused bicyclic core and ester substituents. Key differences include:
- Core structure: The target compound uses a thieno[3,2-d]pyrimidine scaffold, whereas compound 9 employs a thieno[2,3-b]pyridine ring.
- Substituents : The target compound has a sulfanyl acetamido group, while compound 9 features a 4-chlorobenzoate ester.
- Synthetic routes: The target compound’s synthesis likely involves nucleophilic substitution at the sulfanyl position , whereas compound 9 was synthesized via reactions with enaminone intermediates .
S-Substituted 2-Mercaptoquinazolin-4(3H)-One Derivatives
Compounds like 4-(2-(2-(methylthio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (compound 2 in ) exhibit analogous sulfanyl-substituted heterocycles. Key comparisons:
- Bioactivity: Quinazolinone derivatives (e.g., compound 2) are often explored for sulfonamide-related enzyme inhibition (e.g., carbonic anhydrase), while thienopyrimidines (target compound) may target kinases .
- Synthetic Flexibility : Both compounds utilize potassium carbonate-mediated S-alkylation for sulfanyl group introduction .
Functional Analogues with Ester/Acetamido Side Chains
Ethyl-Substituted Pyrimidine Carboxylates
Compounds such as ethyl-(substituted)-2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate () share ester-functionalized side chains.
- Structural Divergence: The benzo[b]thiazolo-pyrimidine core in differs from the thienopyrimidine system in the target compound.
- Synthetic Conditions: employs methanol and ethyl acetoacetate under basic conditions, contrasting with the target compound’s use of acetone and potassium carbonate .
Biological Activity
Ethyl 4-(2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound with significant potential in medicinal chemistry. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thienopyrimidine class, characterized by a thieno[3,2-d]pyrimidine core. Its molecular formula is with a molecular weight of 493.60 g/mol. The structure includes various functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H23N3O4S2 |
| Molecular Weight | 493.60 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been shown to inhibit various kinases and modulate signaling pathways involved in cell proliferation and survival.
- Enzyme Inhibition : The compound demonstrates significant inhibitory activity against several kinases, which are critical in cancer cell signaling pathways.
- Receptor Binding : It binds to specific receptors, altering their activity and leading to downstream effects that can inhibit tumor growth or induce apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study evaluated various thienopyrimidine derivatives for their antibacterial and antimycobacterial activities:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Ethyl Thienopyrimidine | 5 - 50 | Effective against E. coli |
| N-[5-(2-furanyl)-thienopyrimidin] | 10 - 100 | Effective against S. aureus |
These findings suggest that the thienopyrimidine structure is essential for antimicrobial activity.
Anticancer Activity
The compound has been investigated for its potential anticancer effects. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MV4-11 (Acute Leukemia) | 0.5 | Significant growth inhibition |
| MOLM13 (Acute Monocytic Leukemia) | 1.0 | Significant growth inhibition |
The mechanism involves induction of G0/G1 phase arrest and apoptosis in sensitive cell lines.
Case Studies
- Study on Antimicrobial Efficacy : A series of thienopyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed that the presence of the thienopyrimidine core enhanced antimicrobial efficacy significantly compared to non-thienopyrimidine analogs .
- Anticancer Evaluation : In a xenograft model using BRAF mutant melanoma cells, treatment with this compound resulted in dose-dependent tumor growth inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
